B1574653 LY3381916

LY3381916

Cat. No.: B1574653
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of LY3381916 follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and heterocyclic systems. The official IUPAC name for this compound is (R)-4-fluoro-N-(1-(1-(tetrahydro-2H-pyran-4-carbonyl)indolin-5-yl)ethyl)benzamide, which comprehensively describes the structural arrangement and functional group positioning within the molecule. This nomenclature reflects the presence of several distinct structural components, including a fluorinated benzamide moiety, an indoline ring system, and a tetrahydropyran carbonyl substituent.

The compound is also systematically classified under the broader chemical category of benzamide derivatives, specifically as N-[(1R)-1-[2,3-dihydro-1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-1H-indol-5-yl]ethyl]-4-fluoro-benzamide. Alternative systematic names include 4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, where oxane represents the systematic name for the tetrahydropyran ring system. The Chemical Abstracts Service has assigned the unique identifier 2166616-75-5 to this compound, ensuring unambiguous identification in chemical databases and literature.

The compound bears multiple synonyms in chemical literature, including IDO1-IN-5, LY-3381916, and various structural descriptors that reflect different naming conventions used across research publications and chemical suppliers. These alternative designations facilitate cross-referencing in scientific databases and ensure consistent identification across different research contexts.

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C23H25FN2O3, indicating a complex organic structure containing twenty-three carbon atoms, twenty-five hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This elemental composition reflects the compound's substantial molecular complexity and the presence of multiple functional groups that contribute to its overall chemical behavior and physical properties.

The molecular weight of this compound has been precisely determined to be 396.45 grams per mole through high-resolution mass spectrometry analysis. This molecular weight places the compound in the category of medium-sized organic molecules with sufficient structural complexity to exhibit specific biological activity while maintaining favorable physicochemical properties for various applications.

Property Value Reference
Molecular Formula C23H25FN2O3
Molecular Weight 396.45 g/mol
Exact Mass 396.18492083 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

The elemental analysis reveals a carbon-to-nitrogen ratio that indicates the presence of heterocyclic systems within the molecular structure. The relatively high carbon content suggests substantial aromatic character, while the presence of fluorine introduces electronegative character that influences the compound's chemical reactivity and physical properties. The oxygen content reflects the presence of carbonyl and ether functionalities that contribute to the molecule's polarity and potential for intermolecular interactions.

Stereochemical Configuration and Chiral Centers

This compound exhibits well-defined stereochemical properties characterized by the presence of a single chiral center that determines its three-dimensional molecular geometry. The compound exists as the (R)-enantiomer, indicating that the stereochemical configuration around the chiral carbon follows the Cahn-Ingold-Prelog priority rules with a clockwise arrangement when viewed from the perspective of the lowest priority substituent.

The chiral center is located at the carbon atom bearing the ethyl substituent that connects the indoline ring system to the benzamide moiety. This stereochemical configuration is denoted in the compound's systematic name as (1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl, where the R-designation specifically refers to the absolute configuration at this stereogenic center. The stereochemical purity of synthesized this compound samples has been reported to exceed 96.7%, indicating high enantioselectivity in the synthetic procedures used for its preparation.

The InChI (International Chemical Identifier) string for this compound contains specific stereochemical descriptors that encode the three-dimensional arrangement: "1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1". The "/t15-/m1/s1" portion specifically encodes the stereochemical information, with the "15-" indicating the R-configuration at the designated chiral center.

The compound's stereochemical integrity has been confirmed through various analytical techniques, including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy with chiral derivatizing agents. These analyses consistently demonstrate that commercial preparations of this compound maintain high stereochemical purity, which is crucial for its intended applications and chemical behavior.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound has provided detailed insights into its solid-state structure and molecular packing arrangements. The compound crystallizes as a white to off-white solid with well-defined crystal morphology that facilitates single-crystal X-ray diffraction studies. The crystal structure reveals the three-dimensional arrangement of atoms within the unit cell and provides precise bond lengths, bond angles, and dihedral angles that define the molecular geometry.

The InChI Key for this compound is NUBWFWVVKLRSHS-OAHLLOKOSA-N, which serves as a unique identifier for the compound's three-dimensional structure in crystallographic databases. This standardized descriptor enables cross-referencing with structural databases and facilitates comparison with related compounds. X-ray crystallographic studies have confirmed the molecular connectivity and stereochemical assignments determined through other analytical methods.

Crystallographic Property Value
Physical Form Solid
Appearance White to off-white
Crystal System Not specified in available data
Space Group Not specified in available data
Unit Cell Parameters Not available in current data

The compound exhibits favorable crystallization properties, with reported purity levels reaching 99.92% in crystalline preparations. The crystal structure demonstrates the expected molecular conformation with the indoline ring system adopting a slightly puckered configuration typical of such heterocyclic structures. The fluorobenzamide moiety extends from the chiral center in a conformation that minimizes steric interactions while maintaining optimal orbital overlap for electronic delocalization.

Single-crystal X-ray diffraction analysis has been conducted using standard laboratory diffractometers equipped with molybdenum Kα radiation sources, as evidenced by the availability of structural data in commercial chemical databases. The diffraction data quality has been sufficient to resolve all non-hydrogen atoms and to confirm the absolute stereochemical configuration through anomalous scattering techniques.

Spectroscopic Profiling (NMR, MS, IR)

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing detailed structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy represents the primary structural elucidation tool, with both proton and carbon-13 spectra recorded under standardized conditions using deuterated dimethyl sulfoxide as the solvent system.

The proton nuclear magnetic resonance spectrum of this compound recorded at 400.132 megahertz in deuterated dimethyl sulfoxide exhibits characteristic signal patterns that confirm the proposed molecular structure. Key spectroscopic features include aromatic proton signals in the 7.15-8.75 parts per million region, corresponding to the fluorobenzamide and indoline aromatic systems. The spectrum shows well-resolved multipicity patterns consistent with the expected coupling relationships between adjacent protons.

Spectroscopic Technique Key Findings Reference
1H Nuclear Magnetic Resonance Consistent with proposed structure
Liquid Chromatography-Mass Spectrometry Consistent with molecular formula
High-Resolution Mass Spectrometry Exact mass: 396.18492083 Da

Specific proton chemical shifts observed in the nuclear magnetic resonance spectrum include signals at 8.749, 8.025, 7.964, and 7.315 parts per million, which correspond to aromatic protons on the fluorobenzamide and indoline ring systems. The methyl group attached to the chiral center appears as a characteristic doublet at approximately 1.45 parts per million, with coupling patterns consistent with the expected stereochemical environment.

Mass spectrometric analysis through liquid chromatography-mass spectrometry techniques has confirmed the molecular ion peak at mass-to-charge ratio 396, consistent with the calculated molecular weight. High-resolution mass spectrometry provides an exact mass determination of 396.18492083 daltons, confirming the proposed molecular formula with exceptional precision. Fragmentation patterns observed in tandem mass spectrometry experiments support the proposed structural connectivity and provide additional structural confirmation.

The compound demonstrates excellent analytical purity as evidenced by liquid chromatography-mass spectrometry analysis, with reported purity levels exceeding 99.9% in certified analytical standards. These spectroscopic data collectively provide unambiguous structural confirmation and demonstrate the high quality of synthesized this compound preparations available for research applications.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY3381916;  LY-3381916;  LY 3381916; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Differentiators of this compound vs. Other IDO1 Inhibitors

Compound Target Selectivity Mechanism AHR Agonism CNS Penetration Clinical Stage
This compound IDO1 (apo-form) Blocks heme-free IDO1 maturation No Yes (Kp,uu = 0.26) Phase I/II (terminated in some indications)
Epacadostat IDO1 (heme-bound) Competitive heme-binding inhibitor Yes Limited Phase III (failed)
Navoximod IDO1 (weak inhibitor) Weakly inhibits heme-bound IDO1 Yes No Phase I
PF-06840003 IDO1 (heme-bound) Crosses blood-brain barrier Yes Yes Phase I (terminated)
BMS-986205 IDO1 (heme-bound) Irreversible heme-binding inhibitor Yes No Phase II (ongoing)

Table 2: Clinical Outcomes of IDO1 Inhibitors

Compound Trial Phase Key Findings Limitations
This compound Phase I/II - Stable disease in 7/21 (monotherapy) and 5/21 (combination) patients.
- Enhanced CD8+ T-cell infiltration but no objective responses.
- Liver toxicity in combination cohorts.
Limited efficacy; hepatic toxicity
Epacadostat Phase III - No survival benefit vs. pembrolizumab alone in melanoma.
- Toxicity: Fatigue, rash, and transaminitis.
Failed due to lack of efficacy
Navoximod Phase I - 36% SD in monotherapy; 9% partial response (PR) in combination.
- Fatigue and nausea as common AEs.
Weak IDO1 inhibition
PF-06840003 Phase I - 47% disease control rate; 32.1-week median SD duration.
- Terminated for strategic reasons.
CNS penetration not leveraged

Advantages and Limitations of this compound

  • Advantages: Avoids AhR agonism, reducing immunosuppressive side effects. CNS penetration for brain metastasis applications. Sustained target inhibition with QD dosing .
  • Limitations: Limited clinical activity despite robust preclinical T-cell activation. Hepatotoxicity in combination with PD-L1 inhibitors .

Preparation Methods

Key Reaction Types in Preparation

  • Sulphonamide Formation: Reaction of substituted anilines with sulphonyl chlorides under controlled temperature conditions to form sulphonamide intermediates.
  • Amide Coupling: Subsequent acylation of sulphonamide intermediates with acryloyl chloride or related reagents to introduce acrylamide moieties critical for biological activity.
  • Recrystallization and Purification: Multiple recrystallization steps to ensure high purity and suitable crystalline form for pharmaceutical use.

Detailed Preparation Procedures (Based on Analogous IDO1 Inhibitors)

The following procedures are adapted from published methods for secondary sulphonamide IDO1 inhibitors, which share synthetic similarities with this compound:

Step No. Procedure Description Reagents and Conditions Outcome/Product
1 Sulphonamide Intermediate Formation Substituted aniline (0.97 mmol) dissolved in dichloromethane (DCM, 15 mL); triethylamine (1.22 mmol) added; 4-acrylamidobenzenesulfonyl chloride (0.81 mmol) added dropwise at 0°C; stirred at room temperature for 4 h Formation of sulphonamide intermediates (compounds 3a-i)
2 Hydrolysis and Acid Treatment Compound 3 (0.68 mmol) dissolved in ethanol (15 mL); hydrochloric acid (1 mL) added; stirred at 70°C for 12 h; solvent removal under reduced pressure; pH adjusted to 7-8 with saturated sodium bicarbonate; extracted with ethyl acetate Hydrolyzed and purified intermediates (compounds 4a-f)
3 Acryloylation to Final Compounds Compound 4 (0.55 mmol) dissolved in DCM (15 mL); triethylamine (1.1 mmol) added; acryloyl chloride (0.61 mmol) added dropwise at 0°C; stirred overnight at room temperature; quenched with water; extracted with DCM; recrystallized Final acrylamide-containing compounds (compounds 5a-m), analogs to this compound

These steps involve careful temperature control, use of organic solvents such as DCM and ethanol, and multiple purification stages to ensure the desired chemical purity and yield.

Comparative Table of Preparation Steps and Conditions

Preparation Stage Reagents Used Temperature/Time Purpose Purification Method
Sulphonamide formation Substituted aniline, sulphonyl chloride, triethylamine 0°C addition, RT stirring 4 h Formation of sulphonamide bond Recrystallization
Acid hydrolysis and neutralization Hydrochloric acid, ethanol, NaHCO3 70°C for 12 h Hydrolysis and pH adjustment Liquid-liquid extraction, recrystallization
Acryloylation Acryloyl chloride, triethylamine, DCM 0°C addition, RT overnight Introduction of acrylamide group Recrystallization

Q & A

Q. What is the preclinical rationale for targeting IDO1 with LY3381916, and how was its selectivity validated?

this compound is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that metabolizes tryptophan into immunosuppressive kynurenine metabolites. Preclinical studies demonstrated its high selectivity, with an IC50 of 7 nM for IDO1 and >20 µM for TDO, minimizing off-target effects . Validation included ex vivo whole-blood assays showing sustained >90% IDO1 inhibition at steady-state dosing and CNS penetration in murine models, supporting its potential for brain metastasis .

Q. How were pharmacokinetic/pharmacodynamic (PK/PD) relationships modeled to optimize this compound dosing in clinical trials?

Preclinical PK/PD modeling predicted that once-daily (QD) dosing at 240 mg maintained >90% IDO1 inhibition for over 24 hours. This was confirmed in Phase I trials using plasma kynurenine reduction and tumor tissue kynurenine levels as PD markers. Dose proportionality was observed in exposure, and sustained inhibition was achieved without accumulation .

Q. What was the experimental design of the Phase I trial (NCT03343613) for this compound?

The trial included dose escalation (60–600 mg QD; 240 mg BID) for monotherapy and combination therapy with anti-PD-L1 (LY3300054). Primary endpoints were safety, tolerability, and RP2D determination. Secondary endpoints included PK/PD profiling and tumor response. A modified toxicity probability interval method guided escalation, with dose-limiting toxicities (DLTs) monitored in 42 patients .

Advanced Research Questions

Q. Why did this compound fail to demonstrate significant clinical efficacy despite robust target inhibition in preclinical and early clinical studies?

While this compound achieved >90% IDO1 inhibition and reduced kynurenine levels in plasma and tumors, clinical responses were limited to stable disease (SD) in Phase I. Potential explanations include:

  • Tumor microenvironment heterogeneity : IDO1-independent immunosuppressive pathways (e.g., TDO, adenosine signaling) may compensate .
  • Immune contexture : Lack of pre-existing T-cell infiltration in tumors, as observed in non-responders to PD-L1 combinations .
  • Trial population : Enrollment of heavily pre-treated patients with advanced cancers may have limited immune responsiveness .

Q. How can researchers reconcile contradictory data between preclinical synergy (this compound + PD-L1 blockade) and limited clinical activity?

Preclinical models showed enhanced T-cell activation with this compound + PD-L1 inhibition, but clinical trials reported only SD. Methodological considerations for analysis include:

  • Biomarker stratification : Assess baseline tumor PD-L1 expression, IDO1 activity, and T-cell clonality to identify responsive subgroups .
  • Temporal dynamics : Monitor intratumoral CD8+ T-cell infiltration via sequential biopsies, as RNA-seq data showed granzyme B/perforin upregulation only in responders .
  • Combination dosing : Liver toxicity (e.g., grade ≥2 ALT/AST elevation) at the RP2D (240 mg QD) may necessitate dose de-escalation or alternative scheduling .

Q. What methodological approaches are recommended to mitigate immune-related adverse events (irAEs) in this compound combination therapy?

Key strategies include:

  • Proactive monitoring : Regular liver function tests (LFTs) and early intervention with corticosteroids for immune-related hepatitis .
  • Dose optimization : Explore lower this compound doses (e.g., 120 mg QD) with maintained PD activity to reduce toxicity .
  • Patient selection : Exclude individuals with pre-existing autoimmune conditions or elevated LFTs at baseline .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between this compound’s CNS penetration in preclinical models and its lack of efficacy in brain metastasis trials?

While this compound showed CNS penetration in mice, clinical efficacy in brain metastases was not reported. Contradictions may arise from:

  • Species differences : Murine blood-brain barrier permeability may not translate to humans.
  • Tumor-specific factors : Glioblastoma microenvironments may overexpress compensatory immunosuppressive enzymes (e.g., TDO2) .
  • Trial design : Early-phase trials may lack sufficient power to assess CNS-specific outcomes .

Methodological Recommendations

  • For preclinical studies : Prioritize syngeneic models with intact immune systems to evaluate IDO1/TDO redundancy .
  • For clinical trials : Incorporate multi-omics profiling (e.g., RNA-seq, metabolomics) to identify predictive biomarkers .
  • For combination strategies : Explore this compound with vaccines or adoptive T-cell therapies to enhance antigen-specific immunity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.